5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diazinane ring and multiple aromatic groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the diazinane ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl groups: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the ethoxy and phenoxy groups: These groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide for nucleophilic substitution; sulfuric acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. Key pathways involved may include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one
- 5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazolidin-4-one
Properties
IUPAC Name |
5-[[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-13-9-14(2)11-17(10-13)28-8-7-27-16-5-3-15(4-6-16)12-18-19(24)22-21(26)23-20(18)25/h3-6,9-12H,7-8H2,1-2H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPQKYFHIKCLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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